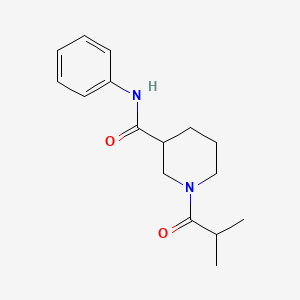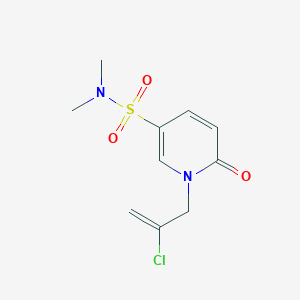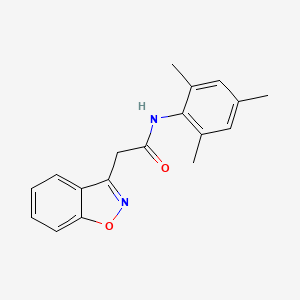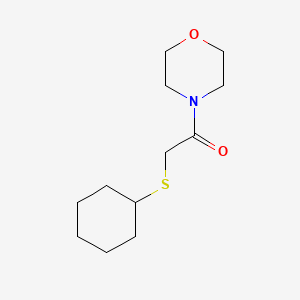![molecular formula C11H13Cl2NO2 B7468211 2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
2-[(2,5-Dichlorophenoxy)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dichlorophenoxy)methyl]morpholine, also known as DCM or DCMF, is a chemical compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it useful in various applications, including as an insecticide and a fungicide.
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dichlorophenoxy)methyl]morpholine involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. 2-[(2,5-Dichlorophenoxy)methyl]morpholine binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This leads to an accumulation of acetylcholine in the synapse, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the organism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(2,5-Dichlorophenoxy)methyl]morpholine are primarily related to its inhibition of acetylcholinesterase. In humans, exposure to 2-[(2,5-Dichlorophenoxy)methyl]morpholine can lead to symptoms such as nausea, vomiting, diarrhea, and respiratory distress. Prolonged exposure can cause more severe symptoms, including seizures, coma, and death. In animals, exposure to 2-[(2,5-Dichlorophenoxy)methyl]morpholine can lead to similar symptoms, as well as muscle tremors and convulsions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2,5-Dichlorophenoxy)methyl]morpholine in lab experiments is its ability to inhibit the growth of microorganisms, making it useful in microbiology research. Additionally, its insecticidal and fungicidal properties make it useful in agriculture research. However, one limitation of using 2-[(2,5-Dichlorophenoxy)methyl]morpholine in lab experiments is its toxicity. Careful handling and disposal procedures must be followed to prevent exposure to humans and the environment.
Orientations Futures
For research on 2-[(2,5-Dichlorophenoxy)methyl]morpholine include the development of new compounds, further understanding of its mechanism of action, and safer methods for using it in agriculture.
Méthodes De Synthèse
The synthesis of 2-[(2,5-Dichlorophenoxy)methyl]morpholine involves the reaction of 2,5-dichlorophenol and morpholine in the presence of a base catalyst. The reaction takes place in a solvent, such as dimethyl sulfoxide, at a high temperature. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The yield of the synthesis process is typically high, making it a cost-effective method for producing 2-[(2,5-Dichlorophenoxy)methyl]morpholine.
Applications De Recherche Scientifique
2-[(2,5-Dichlorophenoxy)methyl]morpholine has been widely used in scientific research due to its unique structure and properties. It has been shown to have insecticidal and fungicidal properties, making it useful in the agriculture industry. Additionally, 2-[(2,5-Dichlorophenoxy)methyl]morpholine has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Its ability to inhibit the growth of microorganisms has also made it a useful tool in microbiology research.
Propriétés
IUPAC Name |
2-[(2,5-dichlorophenoxy)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c12-8-1-2-10(13)11(5-8)16-7-9-6-14-3-4-15-9/h1-2,5,9,14H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZVNANVWQUSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dichlorophenoxy)methyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)



![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)

